2-Amino-5-cyclopropyl-5-[3-(3-methoxyphenyl)phenyl]-3-methylimidazol-4-one
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Overview
Description
The compound referred to as “US9353089, 330” is a small molecular drug with the chemical formula C20H21N3O2. It is known for its potential therapeutic applications, particularly in the treatment of malaria. The compound is characterized by its unique structure, which includes a combination of aromatic rings and nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US9353089, 330” involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure through a series of condensation reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of “US9353089, 330” follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle large volumes of reactants and products. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
“US9353089, 330” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrogen-containing heterocycles, leading to different structural analogs.
Substitution: The aromatic rings in the compound can undergo substitution reactions, introducing new functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of “US9353089, 330” with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
“US9353089, 330” has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential, particularly in the treatment of malaria and other parasitic infections.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of “US9353089, 330” involves its interaction with specific molecular targets, such as enzymes involved in the metabolic pathways of the malaria parasite. The compound inhibits the activity of these enzymes, disrupting the parasite’s life cycle and leading to its death. The pathways involved include the inhibition of plasmepsin-2 and plasmepsin-4, which are crucial for the parasite’s survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “US9353089, 330” include other nitrogen-containing heterocycles and aromatic compounds with therapeutic potential. Examples include:
BDBM234546: Another compound with similar structural features and biological activity.
BDBM234557: A related compound with comparable inhibitory effects on malaria parasites
Uniqueness
What sets “US9353089, 330” apart from these similar compounds is its unique combination of functional groups and its specific inhibitory action on plasmepsin-2 and plasmepsin-4. This specificity makes it a promising candidate for further development as an antimalarial drug .
Properties
Molecular Formula |
C20H21N3O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-amino-5-cyclopropyl-5-[3-(3-methoxyphenyl)phenyl]-3-methylimidazol-4-one |
InChI |
InChI=1S/C20H21N3O2/c1-23-18(24)20(15-9-10-15,22-19(23)21)16-7-3-5-13(11-16)14-6-4-8-17(12-14)25-2/h3-8,11-12,15H,9-10H2,1-2H3,(H2,21,22) |
InChI Key |
NCNMSGOJBLVCOM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(N=C1N)(C2CC2)C3=CC=CC(=C3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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